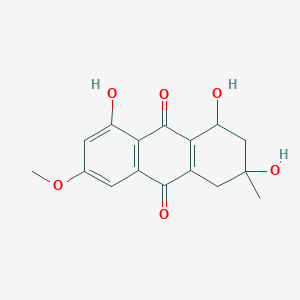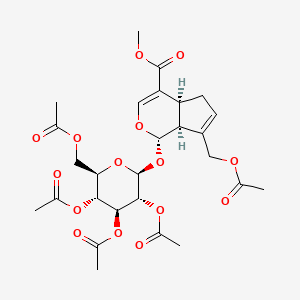
Etifelmine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etifelmine is a diarylmethane.
Aplicaciones Científicas De Investigación
1. Applications in Breast Cancer Treatment
Etifelmine's role in breast cancer treatment, particularly in hormone receptor (HR) positive, HER2 negative metastatic breast cancer (MBC), is notable. The PRAEGNANT study highlights the use of endocrine therapy (ET) and chemotherapy in treating this cancer type. Chemotherapy remains a dominant therapy across first therapy lines, suggesting a crucial role for drugs like etifelmine in this context (Hartkopf et al., 2018).
2. Cognitive Impact of Endocrine Therapy
The cognitive outcomes of breast cancer patients undergoing ET, which may include etifelmine, are a subject of research. A systematic review studied the cognitive functions of patients, revealing that ET could affect verbal memory, fluency, motor speed, attention, and working memory (Bakoyiannis et al., 2016).
3. Influence on Quality of Life
The impact of ET on the quality of life and symptoms in breast cancer patients has been observed. Ganz et al. (2016) found that ET, possibly including etifelmine, is linked with increased symptom severity over time, affecting musculoskeletal problems, hot flashes, and cognitive issues (Ganz et al., 2016).
4. Patient Experiences and Compliance
The experiences of women undergoing ET post-breast cancer surgery, potentially with drugs like etifelmine, reveal insights into patient compliance and perspectives. Karlsson et al. (2019) emphasized the need for tailored information and support to manage the complexities of ET (Karlsson et al., 2019).
Propiedades
Número CAS |
341-00-4 |
|---|---|
Nombre del producto |
Etifelmine |
Fórmula molecular |
C17H19N |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
2-benzhydrylidenebutan-1-amine |
InChI |
InChI=1S/C17H19N/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13,18H2,1H3 |
Clave InChI |
WNKCJOWTKXGERE-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |
Otros números CAS |
341-00-4 |
Números CAS relacionados |
1146-95-8 (hydrochloride) |
Sinónimos |
gilutensin gilutensin hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



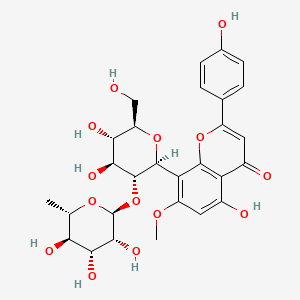

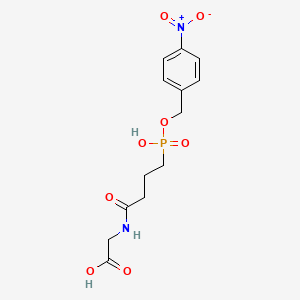
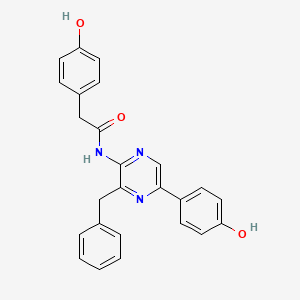
![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)


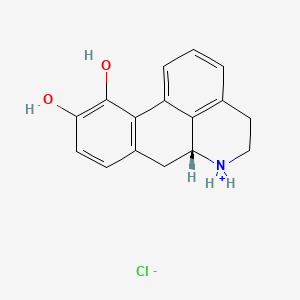
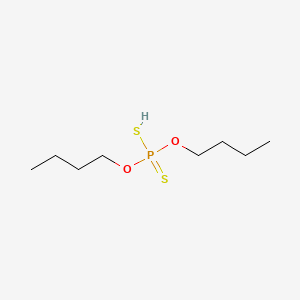
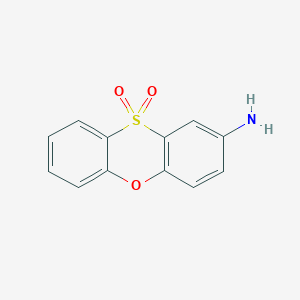
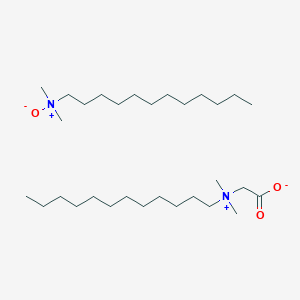
![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)
